(5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
Description
(5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a synthetic small molecule characterized by a brominated pyridine ring linked via a methanone group to a 4-(isobutylsulfonyl)piperidine moiety. The isobutylsulfonyl group enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-11(2)10-22(20,21)14-3-5-18(6-4-14)15(19)12-7-13(16)9-17-8-12/h7-9,11,14H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHKUUJLVSFFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine and piperidine intermediates. The bromopyridine can be synthesized through bromination of pyridine derivatives, while the piperidine ring can be functionalized with an isobutylsulfonyl group through sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
(5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, potentially modulating their activity. The bromopyridine group may also contribute to the compound’s overall biological effects by interacting with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Structural Analogues from CAS Database ()
The following compounds exhibit high structural similarity (>75%) to the target molecule, as determined by computational analysis:
| Compound (CAS No.) | Key Structural Differences | Similarity Score |
|---|---|---|
| (5-Bromopyridin-3-yl)(phenyl)methanone (59105-50-9) | Phenyl group replaces 4-(isobutylsulfonyl)piperidine | 0.90 |
| 1-(5-Bromo-2-methylpyridin-3-yl)ethanone (1256823-89-8) | Ethyl ketone replaces methanone-piperidine linkage | 0.93 |
| 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone HCl (1883347-28-1) | Trifluoroethyl group introduces strong electron withdrawal | 0.82 |
Key Observations :
Piperidine-Methanone Derivatives ()
The compound (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (CAS: Unspecified) shares the piperidine-methanone scaffold but replaces the isobutylsulfonyl group with pyrrolidine.
Comparison :
- Pyrrolidine vs. Isobutylsulfonyl: Pyrrolidine: A cyclic secondary amine that increases basicity (pKa ~11), favoring protonation at physiological pH. Isobutylsulfonyl: A sulfonamide group introduces strong electron-withdrawing effects, lowering basicity (pKa ~2–4) and improving resistance to enzymatic degradation .
Heterocyclic Methanones in Medicinal Chemistry ()
Compounds like (4-aminophenyl)-(4-methylpiperazin-1-yl)methanone () and 4-(3,5-dichlorophenyl)-1-piperazinyl-methanone () highlight the versatility of methanone-linked heterocycles in drug discovery.
Key Differences :
- 4-Methylpiperazine substitution () : The methylpiperazine group enhances water solubility but may increase off-target interactions due to its flexible amine structure .
- Triazole-containing analogues (): Compounds like (2-benzylpiperidin-1-yl)(4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)methanone incorporate triazole rings, which are often used in kinase inhibitors. The target compound’s bromopyridine core may offer superior steric complementarity to certain ATP-binding pockets compared to triazoles .
Biological Activity
The compound (5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone , with the CAS number 1797341-55-9, is a complex organic molecule characterized by its unique structure, which includes a brominated pyridine ring and a piperidine moiety linked by a methanone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 389.3 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby altering their function. This inhibition can lead to downstream effects in metabolic pathways.
- Receptor Binding : It potentially interacts with specific receptors, modulating their activity and influencing signaling pathways associated with various physiological responses.
Biological Activity Studies
Research has indicated that this compound exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Showed dose-dependent inhibition of cancer cell lines (e.g., MCF-7, HeLa). |
| Study 2 | Investigate anti-inflammatory effects | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages. |
| Study 3 | Assess neuroprotective potential | Exhibited protective effects against oxidative stress-induced cell death in neuronal cell cultures. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound | Structure | Biological Activity |
|---|---|---|
| (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | Similar backbone without isobutylsulfonyl group | Moderate anticancer activity |
| (4-(isopropylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone | Similar structure with different sulfonyl group | Lower anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, and what critical parameters influence yield?
- Methodological Answer : The compound is synthesized via coupling reactions between functionalized pyridine and piperidine precursors. Key steps include:
- Nucleophilic substitution or amide coupling to introduce the isobutylsulfonyl group onto the piperidine ring.
- Bromination at the 5-position of the pyridine moiety using reagents like NBS (N-bromosuccinimide) under controlled conditions.
- Solvent selection : Chloroform/methanol mixtures are commonly used for purification, as they balance solubility and crystallization efficiency .
- Yield optimization : Reaction temperature (typically 0–25°C), stoichiometric ratios of reagents, and catalyst choice (e.g., Pd for cross-couplings) are critical. For example, yields of 50–57% are achievable with precise stoichiometric control .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assignments of aromatic protons (δ 7.5–8.5 ppm for pyridine) and sulfonyl/piperidine groups (δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should align with the theoretical molecular weight (e.g., ~455 g/mol for analogous piperidinylmethanones) .
- HPLC : Retention times and peak area ratios (≥95% purity) validate purity .
Advanced Research Questions
Q. What strategies mitigate organic compound degradation during prolonged experimental timelines?
- Methodological Answer : Degradation of labile organic groups (e.g., sulfonyl or bromopyridinyl moieties) can be minimized by:
- Temperature control : Store samples at –20°C or lower to reduce thermal degradation. Continuous cooling during experiments (e.g., ice baths) is critical for stability .
- Inert atmospheres : Use nitrogen or argon to prevent oxidation during reactions or storage.
- Matrix stabilization : Add stabilizers like EDTA to chelate metal ions that catalyze decomposition .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular docking : Software like Discovery Studio models interactions with biological targets (e.g., enzymes) by simulating binding affinities and steric effects .
- DFT (Density Functional Theory) : Calculates electron density maps to predict sites for electrophilic/nucleophilic attacks, particularly at the bromine atom or sulfonyl group .
- Reactivity descriptors : Use HOMO-LUMO gaps to estimate kinetic stability and guide functionalization strategies .
Q. What analytical methods resolve contradictions in spectral data for structural elucidation?
- Methodological Answer : Contradictions (e.g., ambiguous NMR peaks) require:
- 2D NMR techniques : HSQC and HMBC correlations clarify connectivity between protons and carbons, resolving overlapping signals .
- Isotopic labeling : Introduce deuterium at suspected reactive sites to simplify splitting patterns in NMR .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 4-isopropylphenyl methanones) to identify consistent spectral trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed yields in multi-step syntheses?
- Methodological Answer :
- Stepwise yield tracking : Isolate and quantify intermediates (e.g., via TLC or HPLC) to identify low-yield steps .
- Byproduct analysis : Use LC-MS to detect side products (e.g., dehalogenated pyridines) and adjust reaction conditions (e.g., excess brominating agents) .
- Kinetic studies : Vary reaction times/temperatures to optimize equilibria, especially for reversible steps like amide couplings .
Experimental Design Considerations
Q. What are the limitations of using simplified model systems to study this compound’s environmental or biological behavior?
- Methodological Answer : Simplified systems (e.g., single-pollutant matrices) may fail to replicate real-world complexity. To improve generalizability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
